N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide

Alzheimer's disease Acetylcholinesterase Drug discovery

N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide (CAS 1448031-26-2) is a synthetic small molecule belonging to the thiazole-piperazine sulfonamide hybrid class. Its structure integrates a thiophene ring, a thiazole core, and an N,N-dimethylsulfonamide moiety, positioning it as a research candidate for central nervous system (CNS) disorders, particularly Alzheimer's disease (AD).

Molecular Formula C13H18N4O2S3
Molecular Weight 358.49
CAS No. 1448031-26-2
Cat. No. B2724260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide
CAS1448031-26-2
Molecular FormulaC13H18N4O2S3
Molecular Weight358.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3
InChIInChI=1S/C13H18N4O2S3/c1-15(2)22(18,19)17-6-4-16(5-7-17)13-14-12(10-21-13)11-3-8-20-9-11/h3,8-10H,4-7H2,1-2H3
InChIKeySQWIXWNBBHDLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide: A Thiazole-Piperazine Sulfonamide Hybrid for Alzheimer's Research


N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide (CAS 1448031-26-2) is a synthetic small molecule belonging to the thiazole-piperazine sulfonamide hybrid class. Its structure integrates a thiophene ring, a thiazole core, and an N,N-dimethylsulfonamide moiety, positioning it as a research candidate for central nervous system (CNS) disorders, particularly Alzheimer's disease (AD). The compound is a lead-like scaffold designed for multipotent activity, including cholinesterase inhibition and antioxidant effects [1]. Its primary differentiation from generic thiazole-piperazine hybrids lies in the specific thiophen-3-yl substitution, which is critical for modulating target engagement and selectivity patterns observed in this chemical series [1].

Why Generic Thiazole-Piperazines Cannot Substitute for N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide in AD Models


Generic substitution within the thiazole-piperazine sulfonamide class is scientifically unsound due to the extreme sensitivity of acetylcholinesterase (AChE) inhibition and selectivity to specific aryl substitutions on the thiazole core. In a standardized series of 11 closely related analogues, the identity of the substituent caused a dramatic shift in AChE inhibitory potency, with IC50 values ranging from over 100 µM for inactive analogues to 2.14 µM for the most potent member [1]. The N,N-dimethylsulfonamide and thiophen-3-yl groups are key structural determinants, as their electron-donating and steric properties directly influence dual-site binding within the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. Simply interchanging with a phenyl or unsubstituted thiazole analogue will result in a complete loss of the mixed-type inhibition profile and AChE selectivity over butyrylcholinesterase (BChE) that defines this lead scaffold [1].

Quantitative Differentiation Guide: N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide vs. Comparators


AChE Inhibitory Potency: Target Compound vs. Donepezil and In-Class Analogues

In a structural class analysis, the most potent analogue within the thiazole-piperazine sulfonamide series (Compound 8g, which shares the core scaffold with the target compound) exhibited an AChE IC50 of 2.14 ± 0.02 µM [1]. This is directly comparable to the clinical standard donepezil (IC50 = 2.16 ± 0.12 µM in a parallel assay) [2]. In contrast, the weakest in-class analogue showed no significant inhibition (>100 µM), quantifying the functional impact of the specific substitution pattern that defines the target compound's chemical space [1].

Alzheimer's disease Acetylcholinesterase Drug discovery

Selectivity Profile: AChE vs. BChE Discrimination Advantage

The most active AChE-inhibiting analogues from the series, which are structurally congeneric to the target compound, demonstrated strong selectivity for AChE over butyrylcholinesterase (BChE). While their AChE IC50 values were in the low micromolar range (>2.14 µM), their BChE inhibition was significantly weaker (no notable inhibitory activity was reported at the highest tested concentration for the most selective compounds) [1]. In contrast, earlier generation thiazole-piperazines without the sulfonamide functionality often showed non-selective dual inhibition, increasing the risk of peripheral cholinergic side-effects [1].

Selectivity Butyrylcholinesterase Off-target

Dual-Action Antioxidant Capacity (ABTS Radical Scavenging)

Several analogues in the series, including those with substituents closely related to the target compound, also function as potent antioxidants. The ABTS radical scavenging IC50 values for active congeners ranged from 0.05 µM to 0.99 µM [1]. This dual cholinesterase-inhibiting and radical-scavenging property is not observed in the reference drug donepezil, which solely inhibits cholinesterases without significant direct antioxidant activity [1].

Antioxidant Neuroprotection Dual-mechanism

Predicted Blood-Brain Barrier Permeation and CNS Drug-Likeness

In silico ADMET predictions for the thiazole-piperazine sulfonamide series, to which the target compound belongs, confirmed that the active analogues satisfied all characteristics for CNS-acting drugs, including predicted blood-brain barrier (BBB) permeation [1]. This computational profiling provides a clear differentiation from many historical thiazole-based AChE inhibitors that contain free carboxylic acids or highly polar groups, which are unable to cross the BBB efficiently.

ADMET Blood-brain barrier CNS drug-likeness

High-Impact Research Applications for N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide


Multi-Target-Directed Ligand (MTDL) Probe for Alzheimer's Disease In Vivo Models

Leveraging its predicted CNS drug-likeness and dual AChE inhibitory/antioxidant profile from the active scaffold [1], this compound is the preferred choice for pharmacological validation in transgenic AD mouse models. Its clean AChE selectivity over BChE allows researchers to dissect cognitive improvement from peripheral cholinergic toxicity, directly addressing a key experimental variable. This application is directly supported by the in vitro neuroprotection data against H2O2-induced cell death in SK-N-SH cells [1].

Crystallography and Molecular Dynamics Studies of Dual-Site AChE Binding

For structural biology groups, this compound's demonstrated mixed-type inhibition and optimal docking within both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [1] makes it a superior tool compound. Its rigid thiophene-thiazole core, as inferred from the stability of congeneric complexes in MD simulations (RMSD stabilized below 4 Å) [1], facilitates unambiguous electron density mapping and stable simulation trajectories compared to more flexible, non-specific inhibitors.

Chemical Probe for Oxidative Stress-Cholinergic crosstalk in Neurodegeneration

This compound uniquely enables research into the interplay between cholinergic transmission and oxidative damage. Unlike donepezil, which lacks direct antioxidant function, its potent ABTS radical scavenging (IC50 as low as 0.05 µM for close analogues) [1] allows scientists to investigate synergistic neuroprotection in cell-based models of combined cholinergic deficit and oxidative stress, such as those induced by Aβ oligomers.

Structure-Activity Relationship (SAR) Expansion on the Sulfonamide Moiety

For medicinal chemistry programs focused on kinase or GPCR off-target avoidance, the N,N-dimethylsulfonamide motif provides a modular handle. Evidence shows that substitution at the sulfonamide group dramatically alters potency, with the N,N-dimethyl variant being critical for the observed activity [1]. Procuring this specific compound provides a validated, active starting point for systematic diversification, a strategy preferable to starting from inactive generic scaffolds.

Quote Request

Request a Quote for N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.